
6,7-Dichloroanthracene-1,4,9,10-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloroanthracene-1,4,9,10-tetrol is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of anthracene derivatives and has four hydroxyl groups attached to its structure.
Mécanisme D'action
The mechanism of action of 6,7-Dichloroanthracene-1,4,9,10-tetrol is not well understood. However, it is believed that its four hydroxyl groups play a key role in its interactions with other molecules. These hydroxyl groups can form hydrogen bonds with other molecules, which can influence their properties and behavior.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity in laboratory experiments. It has also been shown to have good solubility in organic solvents, which makes it suitable for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6,7-Dichloroanthracene-1,4,9,10-tetrol is its high purity, which makes it suitable for use in sensitive laboratory experiments. It also has good solubility in organic solvents, which makes it easy to handle and use in various applications. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
For research include studying its potential applications in the field of organic electronics and photovoltaics, as well as further understanding its mechanism of action and interactions with other molecules.
Applications De Recherche Scientifique
6,7-Dichloroanthracene-1,4,9,10-tetrol has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In optoelectronics, this compound has been studied for its potential use as a photosensitizer in dye-sensitized solar cells (DSSCs). In photovoltaics, this compound has been studied for its potential use as a hole-transport material in perovskite solar cells.
Propriétés
Numéro CAS |
10183-49-0 |
|---|---|
Formule moléculaire |
C14H8Cl2O4 |
Poids moléculaire |
311.1 g/mol |
Nom IUPAC |
6,7-dichloroanthracene-1,4,9,10-tetrol |
InChI |
InChI=1S/C14H8Cl2O4/c15-7-3-5-6(4-8(7)16)14(20)12-10(18)2-1-9(17)11(12)13(5)19/h1-4,17-20H |
Clé InChI |
JKHMZJNNKYIWNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O |
SMILES canonique |
C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O |
Autres numéros CAS |
10183-49-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
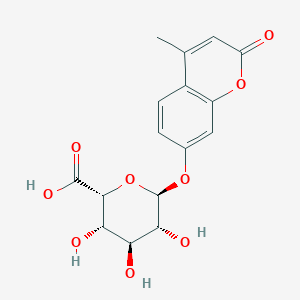
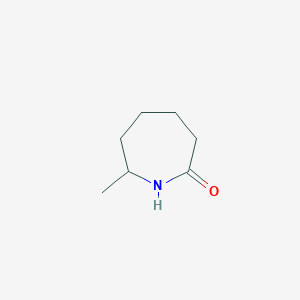

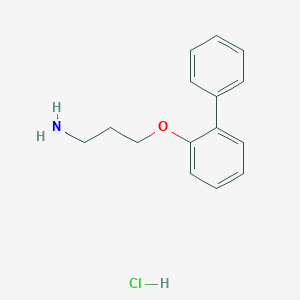

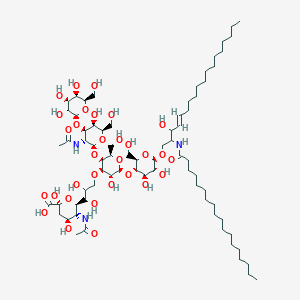
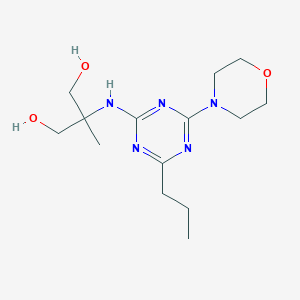


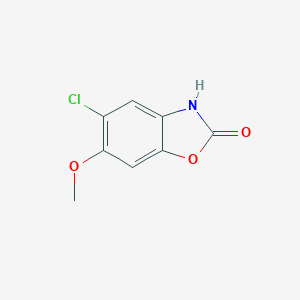
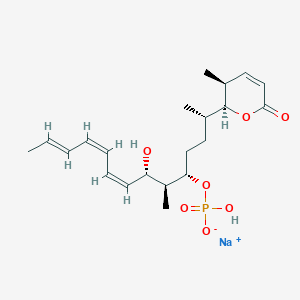
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)
